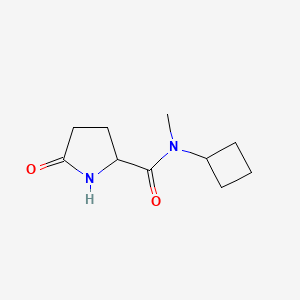

N-cyclobutyl-N-methyl-5-oxopyrrolidine-2-carboxamide

Description

Propriétés

IUPAC Name |

N-cyclobutyl-N-methyl-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-12(7-3-2-4-7)10(14)8-5-6-9(13)11-8/h7-8H,2-6H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXLBPBVRLKYBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC1)C(=O)C2CCC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-N-methyl-5-oxopyrrolidine-2-carboxamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.

Introduction of Cyclobutyl and Methyl Groups: The cyclobutyl and methyl groups can be introduced through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

N-cyclobutyl-N-methyl-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties .

Applications De Recherche Scientifique

N-cyclobutyl-N-methyl-5-oxopyrrolidine-2-carboxamide has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of N-cyclobutyl-N-methyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to its pharmacological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparaison Avec Des Composés Similaires

Key Observations:

Fluorine-containing analogs (e.g., 1227207-29-5, 1221878-14-3) exhibit increased metabolic stability and electronegativity, which could improve membrane permeability and target selectivity .

Structural Complexity and Pharmacokinetics: Compounds with fused aromatic systems (e.g., benzothiophene in 1227207-29-5) or sulfur-containing groups (e.g., thiomorpholinoacetyl in 1221878-14-3) may exhibit distinct metabolic pathways due to cytochrome P450 interactions . The simpler pyrrolidine core of the main compound and CAS 791582-32-6 suggests lower synthetic complexity compared to polycyclic analogs.

Methyl substituents (as in the main compound) often reduce oxidative metabolism, extending half-life relative to methoxyphenyl or benzyl derivatives.

Activité Biologique

N-cyclobutyl-N-methyl-5-oxopyrrolidine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 171.23 g/mol. The compound features a cyclobutyl group attached to a pyrrolidine ring, which is known for its diverse pharmacological properties.

Synthesis

Synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic route may include:

- Formation of the cyclobutyl moiety.

- Introduction of the pyrrolidine ring.

- Functionalization to yield the final carboxamide product.

This compound exhibits its biological effects through interactions with various molecular targets, including receptors and enzymes involved in critical cellular processes:

- Receptor Binding : The compound may bind to specific receptors affecting neurotransmitter systems.

- Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, influencing cell signaling and growth.

Pharmacological Effects

Research indicates that this compound may exhibit a range of pharmacological activities:

- Antinociceptive Effects : Preliminary studies suggest potential analgesic properties, making it a candidate for pain management therapies.

- Antitumor Activity : Some derivatives have shown effectiveness against various cancer cell lines, indicating potential applications in oncology.

In Vitro Studies

-

Cell Proliferation Assays : In vitro experiments demonstrated that this compound significantly inhibited the proliferation of cancer cell lines, including breast and prostate cancer cells.

Cell Line IC50 (µM) Reference MDA-MB-231 (Breast) 15 PC-3 (Prostate) 10 - Mechanistic Studies : Investigations into the mechanism revealed that the compound induces apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.

In Vivo Studies

Animal models have been utilized to assess the efficacy and safety profile of this compound:

- Analgesic Activity : In rodent models, administration of the compound resulted in significant pain relief compared to control groups, supporting its potential as an analgesic agent.

- Toxicology Reports : Toxicity studies indicated a favorable safety profile at therapeutic doses, with no severe adverse effects observed during short-term administration.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with related compounds to highlight its unique properties:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(5-cyclopropyl)-N-methyl-pyrrolidine | Cyclopropyl instead of cyclobutyl | Anti-inflammatory |

| N-(5-cyclohexyl)-N-methyl-pyrrolidine | Cyclohexyl group | Antimicrobial |

| N-(5-methyl)-N-methyl-pyrrolidine | Methyl substitution | Anticancer |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclobutyl-N-methyl-5-oxopyrrolidine-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis involving cyclization of pyrrolidine precursors followed by carboxamide functionalization. Key parameters include solvent choice (e.g., DMF or DMSO for polar intermediates), temperature control (0–5°C for exothermic steps), and catalysts like EDCI/HOBt for amide coupling .

- Yield Optimization : Use column chromatography or recrystallization for purification. Monitor intermediates via TLC and adjust stoichiometry to minimize side products .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Advanced Techniques :

- NMR : H and C NMR to confirm substituent positions (e.g., cyclobutyl and methyl groups). DEPT-135 can distinguish CH and CH signals .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .

- X-ray Crystallography : For absolute stereochemistry determination, as demonstrated for analogous pyrrolidine carboxamides .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Protocol :

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis to monitor degradation.

- Use LC-MS to identify hydrolysis byproducts (e.g., cleavage of the carboxamide bond in acidic/basic conditions) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Approach :

- Dose-Response Curves : Validate activity across multiple assays (e.g., kinase inhibition vs. cytotoxicity) to distinguish target-specific effects .

- Metabolic Profiling : Compare in vitro (microsomal assays) and in vivo (rodent PK/PD) data to identify metabolite interference .

- Structural Analogues : Test derivatives to isolate pharmacophores responsible for conflicting results (e.g., cyclobutyl vs. phenyl substituents) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methods :

- Molecular Docking : Use Schrödinger Suite or AutoDock to simulate binding to kinase domains (e.g., MAPK or EGFR).

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .

- QSAR : Corrogate substituent effects (e.g., electron-withdrawing groups on pyrrolidine) with activity data from analogues .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action?

- Workflow :

- Pull-Down Assays : Use biotinylated probes to identify protein targets in cell lysates .

- Transcriptomics : RNA-seq to map downstream pathway activation (e.g., apoptosis or inflammation markers) .

- Cryo-EM : For structural insights into target binding, if crystallography is unfeasible .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.